molecular formula C19H26ClNO B1455337 ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride CAS No. 1311318-43-0

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride

Cat. No.: B1455337
CAS No.: 1311318-43-0
M. Wt: 319.9 g/mol
InChI Key: YHJDOQGJTJZNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride” is a chemical with the molecular formula C19H26ClNO . It has a molecular weight of 319.87 . The compound is used for research purposes .

Scientific Research Applications

Electrochemical Behavior of Similar Compounds

Research on quinones containing an α-hydroxy group and their methylated derivatives in acetonitrile has been conducted to understand their electrochemical behavior, which is crucial for developing electrochemical sensors and devices. These studies explore how different substituents and the presence of external proton sources affect the reduction mechanisms of these compounds, indicating their potential utility in designing electrochemical systems with specific reactivity profiles (Bautista-Martínez et al., 2004).

Synthesis and Characterization of Structurally Similar Compounds

The synthesis and characterization of compounds with methoxy and ethoxy groups, such as "5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester," have been reported. These works are fundamental in the field of organic chemistry, providing insights into the synthesis routes and the structural analysis of complex molecules, which could be related to the compound by demonstrating methods for introducing specific functional groups or analyzing similar molecular frameworks (Nagarajaiah & Begum, 2015).

Properties

IUPAC Name

N-[[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-5-20-12-17-10-15(3)19(16(4)11-17)21-13-18-9-7-6-8-14(18)2;/h6-11,20H,5,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJDOQGJTJZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
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({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Reactant of Route 3
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Reactant of Route 5
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Reactant of Route 6
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride

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